NSC 23766 trihydrochloride is a small molecule inhibitor that specifically targets Rac1, a member of the Rho family of GTPases. [, , ] Rho GTPases are crucial signaling proteins implicated in various cellular functions, including cell growth, survival, gene transcription, adhesion, motility, and actin cytoskeleton formation. [] Rac1, in particular, is heavily involved in cell proliferation, migration, and invasion, and its dysregulation is implicated in various diseases, including cancer. [, , ] NSC 23766 trihydrochloride acts by interfering with the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), preventing the loading of GTP onto Rac1 and thereby inhibiting its activation. [, , ] Importantly, NSC 23766 trihydrochloride demonstrates selectivity for Rac1, exhibiting minimal impact on other Rho GTPases like Cdc42 and RhoA. [, , ]
Future Directions
Development of more potent and selective Rac1 inhibitors: Optimization of the NSC 23766 trihydrochloride structure or exploration of novel scaffolds could lead to the development of Rac1 inhibitors with improved potency, selectivity, and pharmacological properties. [, ]
Development of novel delivery systems for Rac1 inhibitors: Exploring controlled release formulations, targeted delivery strategies, or other innovative approaches could enhance the efficacy and minimize potential off-target effects of Rac1 inhibitors like NSC 23766 trihydrochloride. []
Related Compounds
Tipifarnib
Compound Description: Tipifarnib is a potent and selective farnesyl transferase inhibitor. It disrupts mevalonate metabolism by blocking the farnesylation of proteins, which are often upregulated in cancer cells.
Relevance: This compound targets a different enzyme in the same pathway (mevalonate pathway) as geranylgeranyl transferase, which is inhibited by NSC 23766 trihydrochloride. Both inhibitors have demonstrated anticancer potential by interfering with essential protein prenylation required for cell growth and proliferation.
GGTI-286
Compound Description: GGTI-286 is a potent and selective geranylgeranyl transferase inhibitor. 17, 27 Similar to Tipifarnib, it inhibits mevalonate metabolism, specifically targeting the geranylgeranylation of proteins.
EHT 1864
Compound Description: EHT 1864 is a small molecule inhibitor with a high specificity for Rac1. 6, 17, 28 It works by directly targeting the nucleotide-binding site of Rac1, preventing its activation and downstream signaling.
Relevance: EHT 1864 and NSC 23766 trihydrochloride are both Rac1 inhibitors, albeit with distinct mechanisms. While EHT 1864 targets the nucleotide-binding site, NSC 23766 trihydrochloride interferes with the interaction between Rac1 and its guanine nucleotide exchange factors. 2, 28
ZCL 278
Compound Description: ZCL 278 is a specific inhibitor of cdc42, another member of the Rho GTPase family. Rho GTPases are involved in various cellular processes, including cell cycle regulation, growth, and transcription.
ML 141
Compound Description: Similar to ZCL 278, ML 141 acts as a specific inhibitor of the Rho GTPase cdc42.
GSK429286A
Compound Description: GSK429286A is a potent and selective inhibitor of ROCK (Rho-associated protein kinase), a downstream effector of RhoA.
Y-27632
Compound Description: Y-27632 is a widely used pharmacological inhibitor of ROCK (Rho-associated protein kinase). 17, 21 It acts by competing with ATP for binding to the catalytic site of ROCK, thereby preventing the phosphorylation of ROCK substrates.
1D-142
Compound Description: 1D-142 is a novel and potent Rac1 inhibitor with a guanidine-based structure. It shows superior antiproliferative activity in cancer cell lines and acts as a potent Rac1-GEF interaction inhibitor.
EHop-016
Compound Description: EHop-016 is a Rac1 inhibitor that shows promising antimalarial activity in vitro. It acts by inhibiting parasite growth inside red blood cells.
Simvastatin
Compound Description: Simvastatin belongs to the statin drug class, known for inhibiting HMG-CoA reductase, a key enzyme in cholesterol synthesis. 11, 27 Interestingly, simvastatin also displays anti-inflammatory effects by inhibiting Rac1 activity and subsequent NADPH oxidase activity, leading to reduced reactive oxygen species production. 11, 27
Mevastatin
Compound Description: Mevastatin, another member of the statin family, inhibits HMG-CoA reductase and cholesterol synthesis. It also displays anti-inflammatory effects by interfering with the mevalonate pathway and inhibiting Rac activity, leading to reduced expression of inflammatory proteins like COX-2.
DAPT
Compound Description: DAPT is a γ-secretase inhibitor that effectively blocks Notch signaling.
Gefitinib
Compound Description: Gefitinib is a tyrosine kinase inhibitor that specifically targets the epidermal growth factor receptor (EGFR). 6, 18 It is often used in cancer treatment to block EGFR signaling, which is frequently dysregulated in various cancers.
Relevance: Gefitinib, like DAPT, represents a potential combination therapy partner for NSC 23766 trihydrochloride. Studies have shown that inhibiting EGFR can resensitize cancer cells to Rac1 inhibition, suggesting a synergistic effect when used in combination.
PF-573228
Compound Description: PF-573228 is a potent and selective inhibitor of focal adhesion kinase (FAK). FAK is involved in various cellular processes, including cell adhesion, migration, and survival.
Source and Classification
NSC 23766 was initially identified and cataloged in the National Cancer Institute's database of compounds. The compound is classified under the category of small molecule inhibitors, specifically targeting Rac1, a member of the Rho family of GTPases that play crucial roles in various cellular processes including cell migration, proliferation, and survival .
Synthesis Analysis
The synthesis of NSC 23766 involves several key steps that typically utilize standard organic chemistry techniques. The following outlines a general approach to synthesizing this compound:
Starting Materials: The synthesis begins with commercially available precursors such as 2-methylquinoline and 6-methylpyrimidine derivatives.
Formation of Intermediate Compounds:
The initial step often involves the reaction of 2-methylquinoline with a suitable amine to form an intermediate.
This intermediate is then reacted with diethylamine and a pentan-2-ylamine derivative to introduce the diethylamino group.
Final Coupling Reaction:
A coupling reaction is performed where the synthesized intermediate reacts with 6-methylpyrimidine-4,6-diamine.
The final product is obtained through purification processes such as recrystallization or chromatography.
Trihydrochloride Salt Formation:
The trihydrochloride salt form is typically prepared by treating the base form of NSC 23766 with hydrochloric acid, enhancing its solubility and stability in aqueous solutions .
Molecular Structure Analysis
The molecular formula for NSC 23766 is C24H35N7⋅3HCl. Its structure can be described as follows:
Core Structure: The compound features a quinoline ring fused with a pyrimidine moiety.
Substituents: It contains two amino groups at positions 2 and 4 on the pyrimidine ring, which are critical for its biological activity.
Functional Groups: The presence of diethylamino and pentan-2-ylamino groups contributes to its lipophilicity and interaction with biological targets.
Structural Data
Molecular Weight: Approximately 466.00 g/mol (including trihydrochloride).
3D Structure: Computational modeling can provide insights into the spatial arrangement of atoms, which is crucial for understanding its interaction with target proteins .
Chemical Reactions Analysis
NSC 23766 primarily functions as an inhibitor of Rac1, which is involved in various signaling pathways. Key reactions include:
Inhibition Mechanism:
NSC 23766 binds to guanine nucleotide exchange factors (GEFs) such as Trio and Tiam1, preventing the activation of Rac1.
This inhibition leads to downstream effects on cell signaling pathways involved in cell migration and survival.
Cellular Effects:
In vitro studies have shown that NSC 23766 induces apoptosis in cancer cell lines (e.g., MDA-MB-231) by modulating caspase activity and leading to G1 phase arrest in the cell cycle .
Mechanism of Action
The mechanism of action for NSC 23766 centers around its role as a selective inhibitor of Rac1:
Binding Affinity:
The compound exhibits an IC50 value around 50 µM for Rac1 inhibition, indicating effective binding at physiological concentrations .
Impact on Cellular Functions:
By inhibiting Rac1, NSC 23766 disrupts actin cytoskeleton dynamics, leading to reduced motility and increased apoptosis in certain cancer cells.
It has been observed to prevent TNF-alpha-induced apoptosis by inhibiting specific caspases .
Physical and Chemical Properties Analysis
The physical properties of NSC 23766 include:
Appearance: Typically appears as a white crystalline solid.
Solubility: Highly soluble in dimethyl sulfoxide (DMSO) with solubility greater than 10 mM; limited solubility in water due to its hydrophobic regions.
Stability: Stable under normal laboratory conditions but should be stored at low temperatures to prevent degradation.
Chemical Properties
pH Stability: The trihydrochloride form provides enhanced stability in acidic conditions.
Reactivity: Exhibits reactivity typical of amines; can undergo acylation or alkylation reactions under appropriate conditions .
Applications
NSC 23766 has several significant applications in scientific research:
Cancer Research: Its ability to inhibit Rac1 makes it valuable for studying cancer cell migration and invasion.
Cell Biology Studies: Used extensively to investigate the role of Rho GTPases in cellular processes such as apoptosis, proliferation, and cytoskeletal dynamics.
Therapeutic Potential: Ongoing studies are exploring its potential as a therapeutic agent for various cancers by targeting Rac1-dependent pathways .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
NSC 23766 is an aminopyrimidine that is 6-methylpyrimidine-2,4-diamine in which the amino groups at positions 2 and 4 are substituted by 5-(diethylamino)pentan-2-yl and 4-amino-2-methylquinolin-6-yl groups respectively. An inhibitor of the signalling G-protein known as RAC1 (Ras-related C3 botulinum toxin substrate 1). It has a role as an EC 3.6.5.2 (small monomeric GTPase) inhibitor, an antiviral agent, a muscarinic antagonist and an apoptosis inducer. It is an aminoquinoline, an aminopyrimidine, a primary amino compound, a secondary amino compound and a tertiary amino compound.
Asparagusic acid is a sulfur-containing carboxylic acid, a dithiolanecarboxylic acid and a member of dithiolanes. It is a conjugate acid of an asparagusate. It derives from a hydride of a 1,2-dithiolane. Asparagusic acid is a natural product found in Asparagus officinalis with data available.
BRD-K4477, also known as functional hits 1 (FH1), is a small molecule promotor of hepatocyte differentiation in vitro. It induces maturation of hepatocyte-like cells (iHeps) to a more adult-like liver phenotype in a concentration-dependent manner. BRD-K4477 increases albumin secretion and promotes hepatocyte morphologies including polygonal cell shapes, visible nuclei, and formation of bile canaliculi in iHeps. It also increases expression of ABCB11 and bile-salt export pump (BSEP) mRNA as well as activity of the mature cytochrome P450 (CYP) isoforms CYP3A and CYP2A6 in iHeps. Novel inducer of renewable sources of functional human hepatocytes FH1(BRDK4477) is a small molecule that can enhance the functions of cultured hepatocytes. IC50 value:Target:In vitro: FH1(BRD-K4477) enhances hepatocyte functions, and promotes the maturation of well-differentiated cultures of iHeps, which potentially alleviates a major obstacle to the use of iPS cells as a renewable source of functional human hepatocytes.
Methotrexate is an odorless yellow to orange-brown crystalline powder. (NTP, 1992) It is a chemotherapy drug that interferes with DNA and RNA synthesis. Methotrexate is a member of pteridines, a monocarboxylic acid amide and a dicarboxylic acid. It has a role as an antineoplastic agent, an antirheumatic drug, an EC 1.5.1.3 (dihydrofolate reductase) inhibitor, a DNA synthesis inhibitor, an abortifacient, a dermatologic drug, an antimetabolite and an immunosuppressive agent. It is functionally related to a L-glutamic acid. It is a conjugate acid of a methotrexate(1-). Methotrexate is a folate derivative that inhibits several enzymes responsible for nucleotide synthesis. This inhibition leads to suppression of inflammation as well as prevention of cell division. Because of these effects, methotrexate is often used to treat inflammation caused by arthritis or to control cell division in neoplastic diseases such as breast cancer and non-Hodgkin's lymphoma. Due to the toxic effects of methotrexate, it is indicated for treatment of some forms of arthritis and severe psoriasis only if first line treatment has failed or patients are intolerant of those treatments. Methotrexate was granted FDA approval on 7 December 1953. Methotrexate is a Folate Analog Metabolic Inhibitor. The mechanism of action of methotrexate is as a Folic Acid Metabolism Inhibitor. Methotrexate is an antineoplastic and immunosuppressive agent widely used in the therapy of leukemia, lymphoma, solid tumors, psoriasis and rheumatoid arthritis. When given in high intravenous doses, methotrexate can cause acute elevations in serum enzymes, and long term methotrexate therapy has been associated with frequent but mild elevations in serum liver enzymes and, more importantly, with development of chronic liver injury, progressive fibrosis, cirrhosis and portal hypertension. Methotrexate is a natural product found in Quambalaria cyanescens, Gambierdiscus, and Asimina triloba with data available. Methotrexate is an antimetabolite and antifolate agent with antineoplastic and immunosuppressant activities. Methotrexate binds to and inhibits the enzyme dihydrofolate reductase, resulting in inhibition of purine nucleotide and thymidylate synthesis and, subsequently, inhibition of DNA and RNA syntheses. Methotrexate also exhibits potent immunosuppressant activity although the mechanism(s) of actions is unclear. Methotrexate can cause developmental toxicity according to an independent committee of scientific and health experts. Methotrexate is only found in individuals that have used or taken this drug. It is an antineoplastic antimetabolite with immunosuppressant properties. It is an inhibitor of tetrahydrofolate dehydrogenase and prevents the formation of tetrahydrofolate, necessary for synthesis of thymidylate, an essential component of DNA. [PubChem]Methotrexate anti-tumor activity is a result of the inhibition of folic acid reductase, leading to inhibition of DNA synthesis and inhibition of cellular replication. The mechanism involved in its activity against rheumatoid arthritis is not known. An antineoplastic antimetabolite with immunosuppressant properties. It is an inhibitor of TETRAHYDROFOLATE DEHYDROGENASE and prevents the formation of tetrahydrofolate, necessary for synthesis of thymidylate, an essential component of DNA. See also: Methotrexate Sodium (has salt form).
3-[[oxo(pyridin-4-yl)methyl]hydrazo]-N-(phenylmethyl)propanamide is an organooxygen compound and an organonitrogen compound. It is functionally related to a beta-amino acid. Withdrawn from the Canadian, US, and UK markets in 1963 due to interactions with food products containing tyrosine. An MAO inhibitor that is used as an antidepressive agent.
Cerdulatinib HCl(cas# 1369761-01-2), also known as PRT-062070 or PRT2070, is an novel oral dual Syk/JAK inhibitor. Cerdulatinib is currently being studied in patients with genetically-defined hematologic cancers, as well as for patients who have failed therapy due to relapse or acquired mutations. As a dual SYK/JAK inhibitor, Cerdulatinib significantly reduces cell viability in a subset of NHL cell lines, and induces apoptosis in BCR-signaling competent NHL cell lines.
OXi-4503 is the diphosphate prodrug of the stilbenoid combretastatin A1, originally isolated from the plant Combretum caffrum, with vascular-disrupting and antineoplastic activities. OXI-4503 blocks and destroys tumor vasculature, resulting in extensive tumor cell death and necrosis. In addition, however, preclinical data demonstrates that OXi4503 is metabolized by oxidative enzymes (e.g., tyrosinase and peroxidases), which are elevated in many solid tumors and tumor infiltrates, to an orthoquinone chemical species that has direct cytotoxic effects on tumor cells. It induced the shutdown of tumor blood vessels and affected peripheral tumor regions less than central regions. Upon administration, combretastatin A1 diphosphate (CA1P) is dephosphorylated to the active metabolite combretastatin A1 (CA1), which promotes rapid microtubule depolymerization; endothelial cell mitotic arrest and apoptosis, destruction of the tumor vasculature, disruption of tumor blood flow and tumor cell necrosis may ensue.